molecular formula C19H19ClN4O2 B11390116 N-(4-chlorobenzyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390116
M. Wt: 370.8 g/mol
InChI Key: PWNRTRYHBCPJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with chlorophenyl, ethylphenyl, and hydroxymethyl groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific substituents are then introduced through various organic reactions, such as Friedel-Crafts alkylation for the chlorophenyl and ethylphenyl groups, and hydroxymethylation for the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

    Substitution: Amines, Thiols

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The chlorophenyl and ethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-2-(4-METHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-2-(4-ISOPROPYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the ethylphenyl group provides steric hindrance, affecting its binding interactions. The hydroxymethyl group adds to its versatility in forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-2-13-5-9-16(10-6-13)24-22-17(12-25)18(23-24)19(26)21-11-14-3-7-15(20)8-4-14/h3-10,25H,2,11-12H2,1H3,(H,21,26)

InChI Key

PWNRTRYHBCPJKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.